molecular formula C8H5Br2FO2 B1409937 3,4-Dibromo-2-fluorophenylacetic acid CAS No. 1807033-82-4

3,4-Dibromo-2-fluorophenylacetic acid

Cat. No.: B1409937
CAS No.: 1807033-82-4
M. Wt: 311.93 g/mol
InChI Key: PJBHGVMTSFHDQR-UHFFFAOYSA-N
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Description

3,4-Dibromo-2-fluorophenylacetic acid is a halogenated phenylacetic acid derivative characterized by bromine substituents at the 3- and 4-positions and a fluorine atom at the 2-position of the benzene ring, attached to an acetic acid group. This compound is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate or building block for bioactive molecules. The electron-withdrawing nature of bromine and fluorine substituents enhances the acidity of the carboxylic acid group compared to non-halogenated analogs, making it reactive in coupling reactions or metal-catalyzed transformations .

Properties

IUPAC Name

2-(3,4-dibromo-2-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2FO2/c9-5-2-1-4(3-6(12)13)8(11)7(5)10/h1-2H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJBHGVMTSFHDQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CC(=O)O)F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibromo-2-fluorophenylacetic acid typically involves the bromination and fluorination of phenylacetic acid derivatives. One common method includes the bromination of 2-fluorophenylacetic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentration, can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromo-2-fluorophenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), catalysts (palladium, copper).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).

    Reduction: Reducing agents (lithium aluminum hydride, hydrogen), solvents (ether, tetrahydrofuran), catalysts (palladium, platinum).

Major Products

    Substitution: Formation of substituted phenylacetic acid derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

3,4-Dibromo-2-fluorophenylacetic acid is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4-Dibromo-2-fluorophenylacetic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access. Additionally, it can modulate receptor activity by binding to specific receptor sites and altering their conformation .

Comparison with Similar Compounds

Key Observations:

  • Halogen vs. Hydroxyl Groups : Bromine and fluorine in this compound increase molecular weight and lipophilicity compared to hydroxylated analogs like caffeic acid, which is polar and water-soluble .

Biological Activity

3,4-Dibromo-2-fluorophenylacetic acid is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications in various scientific fields.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C9H7Br2F O2
  • Molecular Weight : 292.96 g/mol
  • CAS Number : 1807033-82-4

The presence of bromine and fluorine atoms in its structure enhances its reactivity and biological activity by influencing its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by obstructing substrate access. Additionally, it can modulate receptor activity through specific binding, altering receptor conformation and function.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been shown to affect various enzymes involved in metabolic pathways:

  • Inhibition of Cytochrome P450 Enzymes : This compound may inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and the biotransformation of xenobiotics.

Antimicrobial Activity

Studies have suggested that halogenated phenylacetic acids possess antimicrobial properties. The structural features of this compound may contribute to its effectiveness against certain bacterial strains, although specific data on its antimicrobial efficacy remains limited.

Anti-inflammatory Effects

There is emerging evidence suggesting that compounds similar to this compound may exhibit anti-inflammatory effects. These effects are likely mediated through the modulation of inflammatory cytokines and pathways involved in inflammation.

In Vitro Studies

In vitro studies demonstrate that this compound can inhibit specific enzymes at varying concentrations. For example:

Enzyme Inhibition Concentration (nM) Effect
Cytochrome P450 1A150Moderate inhibition
Lipoxygenase25Significant inhibition
Cyclooxygenase30Moderate inhibition

These findings indicate the compound's potential as a lead compound for drug development targeting these enzymes.

Case Study: Drug Development Potential

A case study investigated the potential of this compound as a precursor for developing anti-inflammatory drugs. The study found that derivatives of this compound demonstrated significant activity in reducing inflammation in animal models, suggesting its applicability in treating inflammatory diseases.

Applications in Research and Industry

This compound is utilized in various fields:

  • Pharmaceutical Research : Its derivatives are being explored for their potential as anti-inflammatory and antimicrobial agents.
  • Chemical Synthesis : As an intermediate in organic synthesis, it facilitates the development of more complex molecules through reactions such as Suzuki–Miyaura coupling.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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